4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid
Overview
Description
“4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid” is a chemical compound that is used as a reagent in the synthesis of C-terminal carboxamides and small organic molecules . It is also known as Fmoc-4-Amb-OH .
Synthesis Analysis
The synthesis of this compound involves the use of the 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) group as a protecting group for the amino group . A new Fmoc-protected amino acid, namely, 2- { [ (9H-fluoren-9-ylmethoxy)carbonyl] (methyl)amino}-3- {4- [ (2-hydroxypropan-2-yl)oxy]phenyl}propanoic acid or N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, Fmoc-N-Me-Tyr (t-Bu)-OH, was successfully synthesized .Molecular Structure Analysis
The molecular structure of this compound can be represented by the molecular formula C23H19NO4 . The InChI code for this compound is 1S/C23H19NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) .Physical and Chemical Properties Analysis
The physical properties of this compound include a melting point of 200–201°C . The molecular weight of this compound is 373.4 g/mol .Scientific Research Applications
New Linkers for Solid Phase Synthesis
The Fmoc group has been used to create new linkers for solid-phase synthesis, demonstrating higher acid stability compared to standard trityl resins. Carboxylic acids and amines can be immobilized and cleaved off after further modifications, with trifluoroacetic acid (TFA) treatment releasing the products in high yield and excellent purity (Bleicher, Lutz, & Wuethrich, 2000).
Synthesis of Phosphatase-stable Mimetics
The Fmoc group has been employed in the stereoselective synthesis of hydrolytically-stable phosphothreonine mimetics. These mimetics, featuring orthogonal protection, facilitate the solid-phase synthesis of polo-like kinase 1 (Plk1) polo box domain (PBD)-binding peptides, retaining PBD binding efficacy similar to parent pThr containing peptides (Liu, Park, Lee, & Burke, 2009).
Solid Phase Peptide Synthesis
Fmoc amino acids have significantly advanced solid-phase peptide synthesis, with their applications extending to the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins. The development of various solid supports, linkages, and side-chain protecting groups has enabled a diverse range of synthesis conditions (Fields & Noble, 2009).
Protecting Group for Amide Bonds
The N,O-Bis-Fmoc derivatives serve as intermediates for preparing peptides with reversibly protected tertiary peptide bonds. This approach helps inhibit interchain association during the solid-phase peptide synthesis, demonstrating its utility in synthesizing "difficult sequences" (Johnson, Quibell, Owen, & Sheppard, 1993).
Supramolecular Chemistry and Biomaterials
Fmoc-protected amino acids, such as N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, have garnered interest in biomedical research for the development of novel hydrogelators, biomaterials, and therapeutics. Understanding their structural and supramolecular features is crucial for recognizing properties significant to these applications (Bojarska et al., 2020).
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,12-11-19(23)24)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLJKFZZRXLVOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165620 | |
Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310680-22-8 | |
Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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